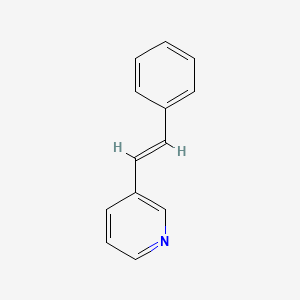

3-Styryl-pyridine

Description

Contemporary Significance of Styrylpyridine Scaffolds in Academic Chemistry

Styrylpyridine scaffolds, the structural backbone of 3-styryl-pyridine, are esteemed in modern chemistry for their multifaceted applications. These compounds are characterized by a pyridine (B92270) ring linked to a phenyl group through a vinylene bridge, a deceptively simple arrangement that gives rise to a wealth of intriguing properties. Their planar structure and conjugated π-system are fundamental to their use in a variety of fields. ontosight.aimdpi.com

In materials science, styrylpyridine derivatives are instrumental in the creation of organic light-emitting diodes (OLEDs) and other photonic materials. ontosight.aiontosight.ai Their ability to absorb and emit light at specific wavelengths is a key attribute, making them valuable components in optoelectronic devices. ontosight.ai The introduction of various functional groups onto the styrylpyridine backbone allows for the fine-tuning of their photophysical properties, such as fluorescence and phosphorescence, to meet the demands of specific applications. optica.org

Furthermore, the styrylpyridine framework is a "privileged structure" in medicinal chemistry, a term designated for molecular scaffolds that are capable of binding to multiple biological targets. researchgate.netnih.gov This has spurred research into their potential as therapeutic agents, with studies exploring their anticancer, anti-inflammatory, and antimicrobial properties. ontosight.airesearchgate.net The planar nature of these molecules facilitates their intercalation into DNA and interaction with protein receptors, opening avenues for drug design and development. ontosight.airesearchgate.net The versatility of the styrylpyridine scaffold ensures its continued prominence in diverse areas of chemical research, from materials science to drug discovery. researchgate.netmdpi.com

Historical Trajectories in the Scholarly Investigation of this compound Systems

The scientific journey of this compound and its derivatives is marked by a steady progression of synthetic innovations and a deepening understanding of its fundamental properties. Early investigations into pyridine chemistry, dating back to the 19th century with Hantzsch's pyridine synthesis, laid the groundwork for the eventual exploration of more complex pyridine-containing molecules. wikipedia.org

The synthesis of styrylpyridines, including the 3-isomer, has been achieved through various organic reactions. Classic methods like the Knoevenagel and Wittig reactions have been employed, alongside more modern techniques such as Suzuki-Miyaura and Heck cross-coupling reactions. ontosight.aimdpi.comresearchgate.net These synthetic advancements have been crucial in providing researchers with access to a wide array of this compound derivatives, each with tailored properties for specific research applications.

A significant area of historical and ongoing research has been the study of the photochemistry and photophysics of this compound. Investigations into its behavior upon exposure to light have revealed its capacity for photoisomerization and photodimerization. researchgate.netunige.ch For instance, trans-3-styryl-pyridine itself is photostable in the solid state, but its salts can undergo [2+2] photocycloaddition reactions upon UV irradiation. researchgate.net The study of its fluorescence properties and the effect of environmental factors, such as solvent polarity and temperature, has provided valuable insights into its excited-state dynamics. optica.orgrsc.org These foundational studies have been instrumental in harnessing the potential of this compound in areas like supramolecular chemistry, where it has been used to control photochemical reactions. rsc.org

Scope and Research Objectives for Rigorous Academic Inquiry into this compound

The future of this compound research is poised for exciting discoveries, driven by a set of well-defined academic objectives. A primary goal is the continued development of novel synthetic methodologies that are both efficient and environmentally benign. mdpi.comnih.gov The application of "green chemistry" principles to the synthesis of this compound derivatives is an area of active interest. nih.gov

A major thrust of future research will be the exploration of this compound derivatives in the development of advanced materials. This includes the design of new fluorescent probes for biological imaging and sensing applications. ontosight.aioptica.org The ability to visualize cellular structures and detect specific biomolecules is a powerful tool in biomedical research. ontosight.ai Furthermore, the unique optical and electronic properties of these compounds make them promising candidates for the development of nonlinear optical materials and components for molecular electronic devices. mdpi.com

In the realm of medicinal chemistry, the objective is to design and synthesize novel this compound-based compounds with enhanced biological activity and selectivity. researchgate.net This involves a deeper understanding of their structure-activity relationships and their interactions with biological targets. The development of radiolabeled styrylpyridines for in vivo imaging techniques like Positron Emission Tomography (PET) is another significant research direction. google.comnih.govfrontiersin.org

The supramolecular chemistry of this compound also presents a fertile ground for investigation. rsc.orgacs.org The use of host-guest chemistry to control the photochemical and photophysical properties of this compound derivatives opens up possibilities for creating smart materials and molecular switches. rsc.orgmdpi.com

Chemical Compounds Mentioned

| Compound Name |

| This compound |

| (E)-2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)-5-(4-nitrostyryl)pyridine |

| 2,6-dibromopyridine |

| 3-nitropyridine |

| pyridine-3-sulfonic acid |

| trans-3-styryl-pyridine |

| [18F]-S16 |

| [18F]-THK5317 |

| [18F] AV-45 |

Research Findings on this compound and its Derivatives

| Research Area | Key Findings | References |

| Synthesis | Synthesized via Knoevenagel, Wittig, Suzuki-Miyaura, and Heck reactions. Green chemistry approaches are being explored. | ontosight.aimdpi.comresearchgate.netnih.gov |

| Photochemistry | Exhibits photoisomerization and photodimerization. Salts can undergo [2+2] photocycloaddition. | researchgate.netunige.ch |

| Photophysics | Fluorescence properties are sensitive to solvent polarity and temperature. | optica.orgrsc.org |

| Materials Science | Used in OLEDs, photonic materials, and as fluorescent probes. | ontosight.aiontosight.aioptica.orgmdpi.com |

| Medicinal Chemistry | Acts as a "privileged structure" with potential anticancer and antimicrobial activities. Used in PET imaging agents. | ontosight.airesearchgate.netresearchgate.netgoogle.comnih.govfrontiersin.org |

| Supramolecular Chemistry | Photochemical reactions can be controlled using host-guest chemistry. | rsc.orgacs.orgmdpi.com |

Structure

3D Structure

Properties

CAS No. |

5097-91-6 |

|---|---|

Molecular Formula |

C13H11N |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

3-[(E)-2-phenylethenyl]pyridine |

InChI |

InChI=1S/C13H11N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-11H/b9-8+ |

InChI Key |

RMSGACVDMOLUPL-CMDGGOBGSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CN=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 3 Styryl Pyridine

Established Synthetic Pathways for 3-Styryl-pyridine and its Analogues

A variety of synthetic strategies have been developed for the construction of the this compound framework. These methods offer different advantages in terms of stereoselectivity, efficiency, and environmental impact.

Applications of Heck Reaction in Stereoselective Styrylpyridine Synthesis

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds and has been widely employed in the synthesis of styrylpyridines. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with an alkene in the presence of a base. researchgate.netsigmaaldrich.com The reaction generally proceeds with high trans-selectivity, making it particularly useful for the synthesis of (E)-styrylpyridines. sigmaaldrich.com

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the styrylpyridine product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium catalyst, ligands, and base can significantly influence the reaction's efficiency and stereoselectivity. libretexts.orgrug.nl For instance, palladium(II) acetate (Pd(OAc)₂) is a commonly used catalyst precursor which is often more efficient than Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) when used with monophosphine ligands. libretexts.org Supramolecularly-regulated palladium-catalyzed Mizoroki–Heck reactions between 3-bromopyridine and terminal olefins have been shown to proceed efficiently at high temperatures. scispace.com

| Reactants | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Stereochemistry | Reference |

| 3-Bromopyridine, Styrene | Pd(OAc)₂ (0.05) | NaOAc | NMP | 135 | High | (E) | rug.nl |

| 3-Bromopyridine, Butyl acrylate | Pd(OAc)₂ (0.1) | K₂CO₃ | Toluene | 130 | - | (E) | scispace.com |

| 3-Iodopyridine, Styrene | PdCl₂ (1) | Potassium acetate | Methanol | 120 | - | (E) | researchgate.net |

Knoevenagel Condensation and Related Approaches in this compound Formation

The Knoevenagel condensation is a versatile and widely used method for the formation of C=C double bonds, and it represents a key strategy for the synthesis of this compound. researchgate.net This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base such as an amine or its salt. researchgate.netrsc.org For the synthesis of this compound, this typically involves the reaction of 3-pyridinecarboxaldehyde with a compound like phenylacetic acid or its derivatives.

The Doebner modification of the Knoevenagel condensation, which utilizes pyridine (B92270) as a solvent and often involves a co-catalyst like piperidine, can lead to concomitant decarboxylation when a carboxylic acid is used as the active methylene compound. researchgate.net Various catalysts have been explored to improve the efficiency and environmental friendliness of the Knoevenagel condensation. These include heterogeneous catalysts like calcium ferrite nanoparticles and pyridine-dicarboxylate-based metal-organic frameworks, which offer advantages such as easy recovery and reusability. orientjchem.orgnih.gov

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| Benzaldehyde | Malononitrile | Calcium Ferrite NPs (10 mol%) | Methanol | Reflux | 95 | orientjchem.org |

| Benzaldehyde | Malononitrile | Pyridine-2,3-dicarboxylate MOFs | Methanol | 25 °C | up to 100 | nih.gov |

| Aromatic Aldehydes | Malononitrile | Selenium promoted ZrO₂ | Water | Room Temp | up to 96 |

Enzyme-Mediated Aldol Reactions for Styrylpyridine Derivatives

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of complex organic molecules. In the context of styrylpyridine synthesis, transaminase enzymes have been discovered to exhibit promiscuous aldolase activity, catalyzing the aldol addition between aryl acetaldehydes and pyridine carboxaldehydes. nih.govrsc.org This enzymatic approach offers high regio- and stereoselectivity under mild reaction conditions. rsc.org

A wild-type transaminase from Chromobacterium violaceum (CvTAm) has been shown to effectively catalyze the formation of hydroxystyryl pyridine products. rsc.orgrsc.org The proposed mechanism involves the formation of an enamine intermediate from the aryl acetaldehyde, which then acts as a nucleophile, attacking the carbonyl group of the pyridine carboxaldehyde. nih.gov This enzyme-mediated reaction has been successfully integrated into one-pot multi-step enzyme cascades to produce a range of hydroxystyryl pyridines from commercially available amino acids. nih.govresearchgate.net

| Pyridine Carboxaldehyde | Aryl Acetaldehyde Donor | Enzyme | pH | Temperature (°C) | Product | Reference |

| 3-Pyridinecarboxaldehyde | Phenylacetaldehyde | Chromobacterium violaceum Transaminase (CvTAm) | 7.5 | 37 | (E/Z)-3-(2-hydroxy-2-phenylethenyl)pyridine | nih.govrsc.org |

| 4-Pyridinecarboxaldehyde | p-Hydroxyphenylacetaldehyde | Chromobacterium violaceum Transaminase (CvTAm) | 7.5 | 37 | Hydroxystyryl pyridine derivative | nih.govrsc.org |

Green Chemistry Conditions in this compound Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methodologies. In the synthesis of this compound and its derivatives, several green chemistry approaches have been successfully implemented, particularly for the Knoevenagel condensation.

Microwave-assisted organic synthesis has proven to be a highly effective technique, significantly reducing reaction times and often improving yields compared to conventional heating methods. researchgate.netcem.com Solvent-free, or neat, reaction conditions represent another important green chemistry strategy, minimizing the use of hazardous organic solvents. researchgate.netmdpi.com The combination of microwave irradiation with solvent-free conditions, often using solid-supported catalysts like porous calcium hydroxyapatite, provides a highly efficient and sustainable protocol for the Knoevenagel condensation. mdpi.com Furthermore, the use of water as a green solvent has also been explored for these reactions. researchgate.net

| Reaction Type | Reactants | Catalyst/Conditions | Key Green Aspect(s) | Reference |

| Knoevenagel Condensation | Aromatic aldehydes, Thiazolidine-2,4-dione | Microwave irradiation, Water as solvent | Use of green solvent, Reduced reaction time | researchgate.net |

| Knoevenagel Condensation | Aromatic aldehydes, Malononitrile | Microwave irradiation, Solvent-free, Sodium acetate | Solvent-free, Rapid reaction | oatext.com |

| Knoevenagel Condensation | Aldehydes, Malononitrile/Ethyl cyanoacetate | Microwave, Hydroxyapatite, Solvent-free | Solvent-free, Heterogeneous catalyst, Rapid reaction | mdpi.com |

| Knoevenagel Condensation | Benzaldehydes, Malonic acid | Ammonium bicarbonate, Solvent-free condensation | Avoids toxic pyridine and piperidine |

Strategic Derivatization and Functionalization of the this compound Core

The synthesis of substituted styrylpyridine analogues through diverse chemical transformations is crucial for tuning the physicochemical and biological properties of the core structure. This allows for the exploration of structure-activity relationships and the development of new functional molecules.

Synthesis of Substituted Styrylpyridine Analogues via Diverse Chemical Transformations

A wide array of chemical transformations can be employed to introduce various functional groups onto the this compound scaffold. These modifications can be made to either the pyridine ring or the styryl moiety.

Substitution on the Pyridine Ring:

Nitration: The introduction of a nitro group onto the pyridine ring can be achieved through various nitrating agents. 3-Nitropyridines can serve as versatile intermediates for further functionalization. nih.govntnu.no

Amination: Nitro-substituted styrylpyridines can be readily reduced to the corresponding amino derivatives using reducing agents like tin(II) chloride or through electrochemical reduction. google.comresearchgate.net These amino-substituted compounds are valuable precursors for the synthesis of a wide range of other derivatives.

Halogenation: Halogen atoms can be introduced onto the pyridine ring, providing a handle for further cross-coupling reactions to introduce additional diversity.

Hydroxylation: Hydroxyl groups can be introduced, for example, through the demethylation of methoxy-substituted precursors using reagents like pyridine hydrochloride under microwave irradiation. semanticscholar.org

Substitution on the Styryl Moiety:

Palladium-catalyzed cross-coupling reactions: The styryl moiety can be further functionalized using various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, to introduce new aryl or alkynyl groups. sigmaaldrich.comscielo.br

The following table summarizes some examples of the synthesis of substituted styrylpyridine analogues.

| Starting Material | Reagent(s) / Catalyst | Product | Yield (%) | Reference |

| 2-Methyl-3-nitropyridine | Aromatic aldehydes | 2-Styryl-3-nitropyridines | Good | |

| 3-Nitropyridine | Electrochemical reduction in acidic solution | 3-Aminopyridine | - | google.com |

| Methoxy-substituted styrylpyridine | Pyridine hydrochloride, Microwave irradiation | Hydroxy-substituted styrylpyridine | High | semanticscholar.org |

| 3-Bromopyridine | Terminal olefins, Pd(OAc)₂, K₂CO₃ | 3-Substituted styrylpyridines | - | scispace.com |

| 4-Amino-3-nitropyridine | Tin(II) chloride | 3,4-Diaminopyridine | - | google.com |

Chemical Reactivity Involving the Pyridine Nitrogen (e.g., N-Quaternization)

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons in an sp² hybrid orbital, which is not involved in the aromatic π-system. This localization of the lone pair confers basic and nucleophilic properties upon the nitrogen atom, making it a primary site for chemical reactivity, similar to tertiary amines. wikipedia.orglibretexts.org Reactions at the pyridine nitrogen typically involve the formation of a new covalent bond, leading to a positively charged pyridinium (B92312) cation while preserving the aromaticity of the ring. libretexts.orgnih.gov

A principal reaction is N-quaternization, which involves the alkylation or protonation of the nitrogen atom. This transformation significantly alters the electronic and physicochemical properties of the this compound molecule. For instance, while trans-3-styryl-pyridine itself is photo-stable in the solid state, its N-quaternized salts exhibit photoreactivity under UV irradiation. byjus.com The quaternization disrupts the crystal packing, forcing the molecules into a head-to-tail parallel arrangement conducive to [2+2] photocycloaddition, a reaction not observed for the parent molecule. byjus.com

Protonation and Salt Formation: As a base, this compound readily reacts with protic acids to form crystalline pyridinium salts. libretexts.orgnih.gov Studies have reported the synthesis and crystal structure determination of various salts, including those formed with sulfuric acid, trifluoroacetic acid, and p-toluenesulfonic acid. byjus.com These reactions result in the formation of the 3-styrylpyridinium cation (3-StPyH⁺). byjus.com

N-Alkylation: The pyridine nitrogen can also act as a nucleophile, reacting with alkyl halides, such as methyl iodide, to form quaternary ammonium salts. libretexts.orgbyjus.com This process, known as the Menshutkin reaction, yields N-alkyl-3-styrylpyridinium salts, for example, the (3-StPyMe)I salt. byjus.com The introduction of a positive charge on the ring through alkylation increases the molecule's reactivity towards both oxidation and reduction. wikipedia.org

The effect of N-quaternization can be observed through various spectroscopic methods. In ¹H NMR spectroscopy, the protons on the pyridine ring and the methyl group of the quaternized derivatives show characteristic shifts. For instance, in quaternized poly(4-vinylpyridine), the methyl group appears around 4.2 ppm, and the pyridinium aromatic protons are observed at approximately 7.7 and 8.5 ppm, distinct from the signals of the non-quaternized pyridine ring. youtube.com Similarly, IR spectroscopy shows a shift in the pyridine ring stretching vibrations upon quaternization, with a characteristic peak for the quaternized ring appearing at a higher wavenumber (e.g., 1640 cm⁻¹) compared to the non-methylated ring (e.g., 1598 cm⁻¹). youtube.com

The table below summarizes the types of N-quaternization reactions involving this compound and related pyridine systems.

| Reagent Type | Specific Reagent Example | Product Cation | Reference |

| Protic Acid | Sulfuric Acid (H₂SO₄) | (3-StPyH)⁺ | byjus.com |

| Protic Acid | Trifluoroacetic Acid (CF₃CO₂H) | (3-StPyH)⁺ | byjus.com |

| Protic Acid | p-Toluenesulfonic Acid | (3-StPyH)⁺ | byjus.com |

| Alkyl Halide | Methyl Iodide (CH₃I) | (3-StPyMe)⁺ | byjus.com |

Transformations at the Olefinic Linkage in this compound Systems

The exocyclic carbon-carbon double bond (olefinic linkage) in this compound is a key site for chemical transformations, allowing for the modification of the linker between the pyridine and phenyl rings. This double bond can undergo a variety of addition and cycloaddition reactions characteristic of alkenes.

Hydrogenation: The olefinic C=C bond can be reduced to a single bond through hydrogenation. This transformation converts this compound to 3-phenethylpyridine. Catalytic hydrogenation is a common method, where hydrogen gas (H₂) is used in the presence of a metal catalyst such as palladium on carbon (Pd/C). nih.gov While the pyridine ring itself can be hydrogenated to a piperidine ring, this typically requires harsher conditions, such as high pressure or specific catalysts like rhodium or iridium complexes. byjus.comresearchgate.net Selective hydrogenation of the olefinic bond without reducing the pyridine ring is achievable under milder conditions, preserving the aromatic heterocycle.

Cycloaddition Reactions: The styryl moiety can participate as a dipolarophile or dienophile in cycloaddition reactions, providing pathways to more complex molecular architectures.

[3+2] Cycloaddition: This reaction involves a 1,3-dipole reacting with the alkene to form a five-membered ring. For example, styryl derivatives can react with reagents like 2,2,2-trifluorodiazoethane in a one-pot cycloaddition–isomerization–oxidation sequence to yield pyrazole derivatives. organic-chemistry.org While not specifically demonstrated on this compound, this reactivity is characteristic of the styryl functional group.

[2+2] Cycloaddition: Photochemical [2+2] cycloaddition can occur between two molecules of this compound, particularly in the solid state when the molecules are suitably aligned, leading to the formation of a cyclobutane (B1203170) ring. byjus.com As noted previously, this reaction is facilitated by N-quaternization, which enforces the necessary crystal packing for the reaction to proceed. byjus.com

Diels-Alder ([4+2] Cycloaddition): The olefinic bond can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. Inverse-electron-demand Diels-Alder reactions are particularly successful in synthesizing pyridine rings themselves, where an electron-poor diene system reacts with an alkene. nih.gov

Oxidation: The olefinic double bond is susceptible to oxidation by various reagents.

Epoxidation: Reagents such as peroxy acids (e.g., m-chloroperoxybenzoic acid) can convert the alkene to an epoxide (oxirane). This reaction involves the addition of a single oxygen atom across the double bond. researchgate.net

Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (KMnO₄) under harsh conditions, can cleave the double bond entirely. wikipedia.org This would break the this compound molecule into pyridine-3-carbaldehyde and benzaldehyde.

These transformations highlight the versatility of the olefinic linkage as a handle for further functionalization of the this compound scaffold.

Nucleophilic Substitution Reactions in Nitro-Substituted 3-Styryl-pyridines

The introduction of a strongly electron-withdrawing group, such as a nitro group (NO₂), onto the pyridine ring of a styrylpyridine system dramatically alters its reactivity, making it susceptible to nucleophilic aromatic substitution (SₙAr). libretexts.org The SₙAr mechanism is a two-step process involving the addition of a nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.orguwindsor.ca

The nitro group is a powerful activating group for SₙAr reactions because it delocalizes the negative charge of the Meisenheimer complex through resonance, thereby stabilizing this key intermediate. libretexts.orgnih.gov This activation is most effective when the nitro group is positioned ortho or para to the leaving group, allowing for direct resonance delocalization onto the nitro group's oxygen atoms. libretexts.org

Research on 2-styryl-3-nitropyridines provides direct insight into this reactivity. In these systems, the nitro group is ortho to the styryl group and meta to the ring nitrogen. Studies have shown that these compounds readily react with thiolate anions (S-nucleophiles), resulting in the substitution of the nitro group. wikipedia.orgbyjus.com This represents a nucleophilic substitution of a non-activated nitro group, which is less common than the substitution of a halogen but is a known reaction pathway for highly electron-deficient systems. wikipedia.orgbyjus.com

The reaction of various 2-styryl-3-nitropyridine derivatives with sodium thiophenolate in DMF at room temperature demonstrates this transformation, yielding the corresponding 2-styryl-3-(phenylthio)pyridines in good yields. wikipedia.org

The general reaction scheme is depicted below:

(Image depicting the general reaction of a 2-styryl-3-nitropyridine with a thiolate nucleophile, where the NO₂ group is replaced by the SR group)

The reactivity and regioselectivity of SₙAr reactions on nitropyridines depend on the positions of both the nitro group and other substituents. The pyridine nitrogen itself acts as an electron-withdrawing feature, further activating the ring towards nucleophilic attack, especially at the ortho and para positions (C2, C4, C6). libretexts.org When a nitro group is also present, the activation becomes substantial. For example, in methyl 3-nitropyridine-4-carboxylate, the nitro group at the 3-position is displaced by a fluoride nucleophile, demonstrating that substitution can occur even when the nitro group is not in the most classically activated positions relative to the leaving group. libretexts.org

The table below summarizes the outcomes of nucleophilic substitution on a model 2-styryl-3-nitropyridine system.

| Styrylpyridine Substrate | Nucleophile | Product | Reference |

| 2-Styryl-3-nitropyridine | Sodium thiophenolate | 2-Styryl-3-(phenylthio)pyridine | wikipedia.org |

| 2-(4-Methoxystyryl)-3-nitropyridine | Sodium thiophenolate | 2-(4-Methoxystyryl)-3-(phenylthio)pyridine | wikipedia.org |

This reactivity provides a valuable method for the late-stage functionalization of styrylpyridine scaffolds, allowing for the introduction of various nucleophiles by displacing a nitro group.

Elucidation of Reaction Mechanisms and Kinetic Studies in this compound Synthesis

The synthesis of this compound is most commonly achieved through cross-coupling reactions that form the central olefinic bond. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and controlling product stereochemistry. The primary methods employed include the Heck, Wittig, Horner-Wadsworth-Emmons, and Suzuki reactions.

Heck Reaction Mechanism: The Mizoroki-Heck reaction couples an aryl halide (e.g., 3-bromopyridine) with an alkene (e.g., styrene) using a palladium catalyst and a base. The widely accepted catalytic cycle proceeds through several key steps: wikipedia.orgbyjus.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 3-bromopyridine, forming a square planar Pd(II) complex. wikipedia.orglibretexts.org

Alkene Coordination and Insertion: Styrene coordinates to the Pd(II) complex. This is followed by a migratory insertion of the alkene into the Pd-C bond. This step typically proceeds via syn-addition. wikipedia.orgbyjus.com

β-Hydride Elimination: For the product alkene to be formed, a hydrogen atom on the adjacent carbon must be eliminated. This occurs via a syn-β-hydride elimination, which dictates the stereochemistry of the resulting double bond, generally favoring the E-isomer. byjus.com

Reductive Elimination: The resulting palladium-hydride complex undergoes reductive elimination of H-Br (which is neutralized by the base), regenerating the Pd(0) catalyst and completing the cycle. wikipedia.org

Wittig and Horner-Wadsworth-Emmons (HWE) Reaction Mechanisms: These reactions involve the olefination of a carbonyl compound. For this compound synthesis, this would typically involve the reaction of pyridine-3-carbaldehyde with a phosphorus-stabilized carbanion (an ylide or a phosphonate carbanion).

Wittig Reaction: The mechanism involves the nucleophilic attack of a phosphonium ylide (e.g., benzyltriphenylphosphonium ylide) on the aldehyde. This is believed to proceed via a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate under lithium-salt-free conditions. wikipedia.orglibretexts.org This intermediate then decomposes to form the alkene (trans-3-styryl-pyridine) and a stable triphenylphosphine oxide byproduct, which is the thermodynamic driving force for the reaction. organic-chemistry.org The stereochemical outcome (E vs. Z) is highly dependent on the stability of the ylide and the reaction conditions. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: This variation uses a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a Wittig ylide. wikipedia.org The mechanism also proceeds through nucleophilic addition to the aldehyde, followed by the formation of an oxaphosphetane intermediate. wikipedia.org Computational studies have shown that the oxaphosphetane formation is the rate-determining step. nih.gov The subsequent elimination of a water-soluble dialkylphosphate salt is facile. A key feature of the HWE reaction is its strong preference for the formation of the thermodynamically more stable (E)-alkene, as the intermediates are able to equilibrate to the more stable configuration before elimination. wikipedia.org

Suzuki-Miyaura Coupling Mechanism: This reaction can also be used to form this compound, for example, by coupling 3-bromopyridine with a styrylboronic acid derivative. The catalytic cycle is similar in principle to the Heck reaction: nih.govyoutube.com

Oxidative Addition: A Pd(0) catalyst reacts with 3-bromopyridine to form a Pd(II) species. nih.gov

Transmetalation: The organoboron compound (styrylboronic acid), activated by a base, transfers its organic group (the styryl moiety) to the palladium center, displacing the halide. This is often the rate-determining step. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the C-C bond of this compound and regenerating the Pd(0) catalyst. nih.gov

Mechanistic investigations into a Suzuki-Miyaura reaction involving a substituted pyridine highlighted the importance of the oxidative addition step in determining site selectivity. researchgate.net While specific kinetic data for the synthesis of this compound is not widely published, these well-established mechanisms provide a robust framework for understanding the reaction pathways and optimizing synthetic protocols.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Styryl Pyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 3-styryl-pyridine and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the E-configuration (trans) of the vinyl double bond in many synthesized styryl derivatives. researchgate.net

In ¹H NMR spectra, the protons of the trans double bond typically appear as distinct doublet signals. mdpi.com For instance, in a series of 3-cinnamoyl-5-hydroxy-2-styrylchromone derivatives, the characteristic olefinic protons were readily identified. researchgate.net Similarly, studies on cyano-substituted styrylpyridines show typical doublet signals for the trans-protons on the double bond. mdpi.com The chemical shifts of the protons on the pyridine (B92270) and phenyl rings are influenced by the position of the nitrogen atom and the nature of any substituents present. mdpi.comscirp.org

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The chemical shifts of the carbons in the pyridine and phenyl rings, as well as the olefinic carbons, are sensitive to the electronic environment. frontiersin.orgmdpi.com For example, the signals for quaternary carbons, such as those at the point of substitution or the imine carbon in Schiff bases, are often less intense due to longer relaxation times. scirp.org Theoretical calculations, such as the Gauge-Independent Atomic Orbital (GIAO) method, are often used in conjunction with experimental data to accurately assign NMR signals. mdpi.com

Interactive Data Table: Representative NMR Data for Styrylpyridine Derivatives

| Compound/Derivative | Nucleus | Key Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |

| (E)-4-imino-1-phenyl-3-styryl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine | ¹H NMR | Signals for amino and imino groups observed. | scirp.org |

| 3-cinnamoyl-5-hydroxy-2-styrylchromones | ¹H NMR, ¹³C NMR | Data provided in tables within the reference. | researchgate.net |

| trans-2-(m-cyanostyryl)pyridine | ¹H NMR | Typical doublet signals for trans protons on the double bond. | mdpi.com |

| Pyridine-2-yl-benzylidene-imines | ¹H NMR, ¹³C NMR | ¹H: δ 9.01-9.43 (s, =C-H), δ 2.37-2.60 (s, CH₃). ¹³C: Quaternary carbons show lower intensity. | scirp.org |

| 3-(2-(Trimethylsilyl)vinyl)pyridine | ¹H NMR | Data available in supplementary information. | rsc.org |

Vibrational Spectroscopy (Infrared and Raman) in Analysis of Functional Groups and Conformational States

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information regarding the functional groups and conformational states of this compound and its derivatives. These methods are fundamental in identifying key structural features and understanding intermolecular interactions. frontiersin.org

IR spectroscopy is particularly useful for identifying characteristic vibrational modes. For example, in various derivatives, the C=O stretching frequency is observed around 1700-1718 cm⁻¹, and the trans HC=CH bond shows a characteristic band around 1600 cm⁻¹. frontiersin.org In cyano-substituted styrylpyridines, the –C≡N stretching vibration is a key diagnostic peak. mdpi.com The presence of N-H and O-H groups can be identified by their characteristic stretching bands, which are often broad due to hydrogen bonding. frontiersin.org

Raman spectroscopy offers complementary information, especially for non-polar bonds and symmetric vibrations. Resonance Raman spectra have been used to study the excited states of styrylpyridine complexes, showing that the lowest absorption bands are dominated by styryl-localized intraligand π-π* transitions. nih.gov

Theoretical calculations, often using Density Functional Theory (DFT), are employed to calculate vibrational frequencies. mdpi.com These calculations aid in the precise assignment of experimental IR and Raman bands, providing a deeper understanding of the vibrational modes and confirming the minimum energy structures of the compounds. mdpi.com The conformational isomers of trans-styrylpyridines, arising from the rotation of the aromatic rings, can also be inferred from their photophysical behavior, which is linked to their vibrational states. psu.edu

Interactive Data Table: Characteristic Vibrational Frequencies for this compound Derivatives

| Derivative Class | Functional Group | Characteristic IR Frequency (cm⁻¹) | Reference |

| 7-(dialkylamino)-azacoumarin derivatives | C=O | 1700 - 1718 | frontiersin.org |

| trans HC=CH | 1599 - 1620 | frontiersin.org | |

| N-C-H | 2903 - 2963 | frontiersin.org | |

| OH (bonded) | 3060 - 3302 | frontiersin.org | |

| Cyano-substituted styrylpyridines | -C≡N | ~2215 | mdpi.comscirp.org |

| Pyridine-2-yl-benzylidene-imines | C=N | 1590 - 1620 | scirp.org |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are pivotal in characterizing the photophysical properties of this compound and its derivatives. These techniques provide insights into the electronic transitions, energy levels, and the influence of the molecular environment on these properties.

The electronic absorption spectra of styrylpyridines are characterized by intense bands in the UV-visible region, which are attributed to π-π* transitions within the conjugated system. psu.eduaip.org The position of the nitrogen atom in the pyridine ring significantly influences the absorption spectra; for instance, the bands of this compound are blue-shifted and less intense compared to the 2-styryl isomer, indicating that the electronic interaction between the benzene (B151609) and pyridine rings is position-dependent. psu.edu The introduction of electron-donating or electron-withdrawing substituents can further modify the absorption wavelengths. mdpi.com For example, styryl dyes based on 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde (B111656) exhibit a significant red shift (bathochromic shift) in their absorption maxima. ymerdigital.com

Solvent-Dependent Spectroscopic Behavior and Solute-Solvent Interactions

The photophysical properties of styrylpyridine derivatives often exhibit a strong dependence on the solvent polarity, a phenomenon known as solvatochromism. researchgate.netresearchgate.net This behavior is typically observed as a shift in the absorption or emission maxima with changing solvent polarity. psu.eduresearchgate.net For example, some styryl pyrene (B120774) probes show remarkable fluorescence changes from green to red or blue to orange when moving from nonpolar to polar solvents. researchgate.netresearchgate.net

This solvent-dependent behavior arises from the differential stabilization of the ground and excited states by the solvent molecules. taylorandfrancis.com Molecules with a larger dipole moment in the excited state compared to the ground state often exhibit a red shift in their emission spectrum with increasing solvent polarity. This is due to the reorientation of solvent dipoles around the excited-state solute, which lowers its energy. researchgate.net The Lippert-Mataga and other linear solvation energy relationships (LSERs) are often used to quantify these solute-solvent interactions and estimate excited-state dipole moments. researchgate.netdiva-portal.org The study of solvatochromism provides valuable information about intramolecular charge transfer (ICT) character in the excited state. researchgate.netresearchgate.net

Excited State Reactivity and Dynamics of this compound

Upon absorption of light, this compound and its derivatives can undergo various photophysical and photochemical processes. The excited-state dynamics are often studied using time-resolved spectroscopic techniques. For instance, in rhenium complexes of 4-styrylpyridine (B85998), optical population of the intraligand (IL) excited state is followed by a very fast intersystem crossing to a triplet state. nih.gov This triplet state can then undergo rotation around the C=C bond, leading to trans-cis isomerization. nih.gov

The basicity of the pyridine nitrogen can be significantly different in the excited state compared to the ground state. acs.org This change in reactivity can be probed by studying the pH dependence of the absorption and fluorescence spectra. The excited state dynamics can also be influenced by the presence of multiple conformational isomers, which may have different photophysical properties and lifetimes. psu.edu The rate of intramolecular energy transfer and isomerization can be very rapid, occurring on the picosecond timescale. nih.gov

Fluorescence Phenomena and Associated Quenching Mechanisms in Styrylpyridine Compounds

Many styrylpyridine derivatives are fluorescent, meaning they re-emit absorbed light. researchgate.net The fluorescence properties, such as quantum yield and lifetime, are sensitive to the molecular structure and the environment. rsc.orgrsc.org

Fluorescence quenching is a process that decreases the fluorescence intensity. wikipedia.org It can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and energy or electron transfer. wikipedia.orgedinst.comnih.gov In collisional quenching, an excited fluorophore collides with a quencher molecule, leading to non-radiative deactivation. wikipedia.org Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. edinst.com

Photoinduced electron transfer (PET) is another important quenching mechanism where an electron is transferred from a donor to an acceptor upon photoexcitation, opening a non-radiative decay pathway. rsc.org This mechanism is often designed into fluorescent probes. For example, a fluorophore can be pre-quenched by PET to a linked acceptor, and the fluorescence can be "turned on" when an analyte interacts with the acceptor, inhibiting the PET process. rsc.org The efficiency of quenching can be influenced by factors such as the concentration of the quencher and the presence of specific ions or molecules that interact with the styrylpyridine compound. researchgate.net

Mass Spectrometry (MS) and Elemental Analysis for Molecular Formula and Purity Determination

Mass spectrometry (MS) and elemental analysis are fundamental analytical techniques used to confirm the molecular formula and assess the purity of newly synthesized this compound and its derivatives.

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. aip.org This experimental data is then compared with the calculated percentages for the proposed molecular formula to verify its accuracy. aip.org

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the molecular mass with high precision, allowing for the unambiguous determination of the molecular formula. frontiersin.org Various ionization techniques can be employed, such as electron ionization (EI) or electrospray ionization (ESI). frontiersin.orgscirp.orguni-marburg.de The mass spectrum often shows a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), which corresponds to the molecular weight of the compound. scirp.orgaip.org For example, in the characterization of a 3-styryl-2-pyrazoline derivative, ESI-HRMS was used to find the exact mass, which matched the calculated value for the proposed formula. frontiersin.org

Interactive Data Table: Analytical Data for Styrylpyridine Derivatives

| Compound/Derivative | Analytical Technique | Key Findings | Reference |

| trans-4-styrylpyridine | Mass Spectrometry, Elemental Analysis | MS: m/z 182.2 [M+H]⁺. Elemental Analysis: Found C 86.21%, H 6.22%, N 7.64%; Calculated C 86.15%, H 6.12%, N 7.73%. | aip.org |

| 7-(diethylamino)-3-styryl-azacoumarin | ESI-HRMS | m/z calculated for C₂₀H₂₀N₂O₂⁻ [M]⁻ = 320.1530; found 320.1531. | frontiersin.org |

| 7-(dimethylamino)-3-styryl-azacoumarin | ESI-HRMS | m/z calculated for C₁₈H₁₆N₂O₂⁻ [M]⁻ = 292.1217; found 292.1219. | frontiersin.org |

| (E)-4-imino-1-phenyl-3-styryl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine | Mass Spectrometry | Molecular ion peak at m/z 328 (100%). | scirp.org |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture and Packing

Single-Crystal X-ray Diffraction (SCXRD) is an essential analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. creative-biostructure.com This method provides precise data on bond lengths, bond angles, and the spatial orientation of molecules within a crystal lattice. creative-biostructure.com For 3-styrylpyridine and its derivatives, SCXRD studies are crucial for elucidating the solid-state molecular architecture and understanding the nature of intermolecular interactions. These structural details, in turn, govern the material's bulk properties, including its photochemical reactivity in the solid state.

Research has demonstrated that while trans-3-styrylpyridine (3-StPy) is stable and does not undergo photochemical reactions in its crystalline form, its derivatives, particularly its salts, exhibit significant photoreactivity. researchgate.netnih.gov This difference in behavior is directly attributable to the distinct crystal packing arrangements revealed by SCXRD analysis.

In the crystal lattice of pure trans-3-styrylpyridine, the molecules are not aligned in the parallel fashion required for a solid-state [2+2] photocycloaddition reaction. researchgate.netresearchgate.net The distance between the olefinic (C=C) double bonds of adjacent molecules is approximately 6.70 Å, which is too great to permit photodimerization according to Schmidt's criteria for topochemical reactions. researchgate.netcdnsciencepub.com The packing is primarily stabilized by C-H···π interactions. researchgate.net

However, the crystal engineering of 3-Styrylpyridine through N-quaternization (protonation or methylation) dramatically alters the supramolecular assembly. researchgate.netnih.gov SCXRD analysis of various salts of 3-Styrylpyridine reveals that the introduction of a positive charge on the pyridine nitrogen and the presence of counter-ions facilitate a head-to-tail parallel alignment of the cations. researchgate.netnih.govresearchgate.net This arrangement brings the reactive C=C bonds into close proximity, enabling the [2+2] cycloaddition reaction upon UV irradiation. researchgate.net The dominant intermolecular force driving this alignment is the cation···π interaction between the pyridinium (B92312) ring of one cation and the styryl phenyl ring of a neighboring cation. researchgate.netresearchgate.net

The crystallographic data for trans-3-styrylpyridine and several of its photoreactive salts are summarized below.

| Compound | Chemical Formula | Crystal System | Space Group | Key Intermolecular Interactions | C=C Separation (Å) | Photoreactivity |

|---|---|---|---|---|---|---|

| 3-StPy | C₁₃H₁₁N | Monoclinic | P2₁/n | C-H···π | 6.70 | No |

| (3-StPyH)(HSO₄)·H₂O | C₁₃H₁₄NO₄S | Monoclinic | P2₁/c | Cation···π, O-H···O, N-H···O, C-H···O | 3.89 | Yes |

| (3-StPyH)(CF₃CO₂) | C₁₅H₁₂F₃NO₂ | Monoclinic | P2₁/c | Cation···π, N-H···O, C-H···O | 3.91 | Yes |

| (3-StPyH)(p-Tol-SO₃) | C₂₀H₁₉NO₃S | Triclinic | P-1 | Cation···π, N-H···O, C-H···O | 4.01 / 4.09 | Yes |

| [3-StPyMe]I | C₁₄H₁₄IN | Monoclinic | C2/c | Cation···π, π···π | 3.70 | Yes |

The principles of crystal engineering demonstrated with 3-styrylpyridine are also applicable to its isomers and derivatives, including coordination complexes. For example, SCXRD studies on metal complexes incorporating 4-styrylpyridine (4-spy) ligands show that coordination to metal centers is a powerful tool for controlling molecular alignment. mdpi.comacs.org In several dinuclear Zn(II) and Cd(II) complexes, the 4-spy ligands are pre-organized in a head-to-tail or head-to-head fashion, with C=C bond separations conducive to photodimerization. acs.orgresearchgate.net For instance, in the complex [Zn₂(cin)₄(4spy)₂] (where cin is cinnamate), the head-to-tail alignment of 4-spy ligands results in a C=C separation of 4.348(2) Å, leading to a photoreactive crystal. acs.org Conversely, in a trinuclear zinc(II) complex with 4-styrylpyridine and 1-adamantanecarboxylate ligands, the C=C bond separation is 6.126 Å, rendering the complex photo-inert, much like pure 3-StPy. mdpi.com

The structural data for selected styrylpyridine derivatives and complexes further illustrate the diversity in packing and its consequences.

| Compound Name/Description | Crystal System | Space Group | Key Structural Feature | C=C Separation (Å) |

|---|---|---|---|---|

| (E)-4-(2-(pyridin-2-yl)vinyl)benzaldehyde (Compound I) | Monoclinic | P2₁/c | Herringbone packing, weak π-π overlap | N/A |

| (E)-4-(2-(pyridin-4-yl)vinyl)benzoic acid (Compound II) | Monoclinic | P2₁ | Face-to-face and side-by-side π-π stacking | N/A |

| [Zn₂(cin)₄(4spy)₂] | Triclinic | P-1 | Head-to-tail alignment of 4-spy ligands | 4.348(2) |

| [Zn₂(cin)₄(3F-4spy)₂] | Triclinic | P-1 | Head-to-tail alignment of 3-fluoro-4-spy ligands | 4.045(2) |

Computational and Theoretical Chemistry of 3 Styryl Pyridine Systems

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Geometrical Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and optimizing the geometry of 3-styrylpyridine systems. researchgate.netmdpi.comchemmethod.comnih.gov

DFT calculations, often employing functionals like B3LYP, have been successfully used to determine the optimized molecular structures of 3-styrylpyridine and its derivatives. mdpi.comchemmethod.com For instance, the B3LYP/6-311+G(d,p) level of theory has proven effective for calculating the geometry of cyano-substituted styrylpyridine compounds, yielding internuclear distances, valence angles, and dihedral angles that show minimal variation among different isomers. mdpi.com Such calculations have also been instrumental in understanding the electronic structures of 3-StPy and its protonated and methylated cations, providing insights into how N-quaternization affects crystal structures and photophysical properties. researchgate.netnih.gov

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a high level of accuracy for geometry optimizations, especially when considering long-range correlation effects. nih.govunige.ch Studies on related systems like 4-styrylpyridine (B85998) have shown that while DFT methods may predict a planar structure for the trans isomer, HF and MP2 methods can reveal a slightly twisted conformation. unige.ch Full geometry optimization using these methods is crucial for obtaining accurate ground-state properties that are in good agreement with experimental values. aps.org

The choice of basis set, such as 6-311++G(d,p) or cc-pVDZ, is critical for achieving high accuracy in predicting both electronic properties and molecular geometry. chemmethod.comunige.ch These computational approaches not only complement experimental findings from techniques like X-ray diffraction but also provide a deeper understanding of the structural and electronic characteristics of these molecules. chemmethod.com

Table 1: Comparison of Computational Methods for 3-Styrylpyridine Systems

| Method | Functionality | Typical Application | Key Findings |

| Density Functional Theory (DFT) | B3LYP, PBE0 | Geometrical optimization, electronic structure calculation, vibrational frequencies, simulation of spectra. mdpi.comchemmethod.comfrontiersin.org | Provides accurate molecular geometries and insights into electronic transitions and the effects of substituents. mdpi.comchemmethod.com |

| Ab Initio Methods | Hartree-Fock (HF), Møller-Plesset (MP2) | High-accuracy geometry optimization, calculation of conformational energies, investigation of electron correlation effects. nih.govunige.ch | Can reveal subtle conformational details like non-planar twists and are crucial for benchmarking other methods. unige.ch |

| Semi-empirical Methods | AM1, PM5, INDO/S | Calculation of acidity constants (pKa), investigation of excited states. mdpi.compsu.edu | Useful for larger systems and for providing qualitative trends in properties like pKa and electronic transitions. mdpi.compsu.edu |

Molecular Orbital Theory in Understanding Electron Delocalization and Conjugation Effects

Molecular Orbital (MO) theory is fundamental to understanding the electronic properties of 3-styrylpyridine, particularly the effects of electron delocalization and conjugation. The π-system, formed by the overlapping p-orbitals of the pyridine (B92270) and phenyl rings connected by an ethylenic bridge, allows for the delocalization of π-electrons across the entire molecule. libretexts.org This delocalization is a key factor in determining the molecule's stability, electronic absorption spectra, and reactivity. libretexts.orguoanbar.edu.iq

In the case of styrylpyridines, the extent of electronic interaction and delocalization is dependent on the position of the nitrogen atom in the pyridine ring. psu.edu For 3-styrylpyridine, the electronic interaction between the two ring systems results in specific spectral properties that differ from its 2- and 4-isomers. psu.edu MO calculations, such as those using the INDO/S-CI procedure, have shown that the nature of the molecular orbitals (whether localized or delocalized) is a function of the specific isomer. psu.edu

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy gap between the HOMO and LUMO influences the electronic absorption and emission properties of the molecule. In 3-styrylpyridine, the HOMO-LUMO gap is a critical parameter for understanding its photophysical behavior. For instance, in cyano-substituted styrylpyridine derivatives, the calculated HOMO-LUMO gap has been correlated with their potential applications in optoelectronic devices. chemmethod.com

The conjugation in 3-styrylpyridine facilitates charge transfer (CT) transitions upon electronic excitation. The contribution of CT configurations to the electronic transitions varies among the different positional isomers of styrylpyridine. psu.edu For the 3-isomer, the n,π* excitation is predominantly confined to the pyridine ring, whereas in the 2- and 4-isomers, it involves a charge transfer from the pyridine to the benzene (B151609) ring. iupac.org

Conformational Analysis and Isomerization Pathways (e.g., Trans-Cis Photoisomerization Mechanisms)

The conformational landscape of 3-styrylpyridine is characterized by the possibility of rotation around the single bonds and isomerization around the central double bond. The most significant isomerization is the trans-cis photoisomerization, a process that can be triggered by UV irradiation. researchgate.netunige.ch

The trans isomer of 3-styrylpyridine is generally more stable than the cis isomer. Computational studies on related styrylpyridines have investigated the energy difference between these isomers and the rotational barriers. For example, in 4-styrylpyridine, the trans isomer is found to be more stable than the cis isomer, and the energy barrier for the trans-to-cis isomerization has been computationally explored. unige.ch The existence of at least two conformational isomers arising from the rotation of the aromatic rings around the quasi-single bonds to the ethylenic carbons has been inferred from the effect of solvent on the photophysical behavior of trans-styrylpyridines. psu.edu

The mechanism of photoisomerization is a complex process that can proceed through either a singlet or triplet excited state pathway. Upon absorption of a photon, the molecule is promoted to an excited electronic state. From this excited state, it can undergo a rotation around the C=C double bond to a perpendicular intermediate geometry, from which it can decay to either the trans or cis ground state. iupac.org For styrylpyridines, the lowest excited singlet state is "stilbenic" in character, and the photoisomerization primarily occurs through a singlet mechanism in fluid media. iupac.org

In the solid state, the photoreactivity of 3-styrylpyridine is highly dependent on the crystal packing. While trans-3-styrylpyridine itself is photostable in the solid state due to an unfavorable molecular arrangement for photodimerization, its salts can exhibit solid-state photoreactivity. researchgate.netnih.gov Upon protonation or methylation, the resulting cations can align in a head-to-tail manner, facilitating a [2+2] photocycloaddition reaction. researchgate.netnih.gov

Simulation of Spectroscopic Parameters and Correlation with Experimental Observations

Computational chemistry provides a powerful means to simulate various spectroscopic parameters of 3-styrylpyridine and its derivatives, which can then be correlated with experimental data from techniques like UV-Vis, IR, and NMR spectroscopy. mdpi.compsu.edunih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra. researchgate.netsciencepublishinggroup.com By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the position and intensity of absorption bands. unige.ch These theoretical spectra can be compared with experimental UV-Vis spectra to assign electronic transitions and understand the influence of substituents and solvent effects. frontiersin.orgpsu.edu For instance, in a study of 3-styryl derivatives of 7-(dialkylamino)-aza-coumarin dyes, DFT calculations were used to assign the new absorption bands observed in the UV-Vis spectrum to their corresponding protomers. frontiersin.orgnih.gov

The simulation of vibrational spectra, such as IR and Raman, is typically performed by calculating the harmonic vibrational frequencies at the optimized geometry. mdpi.comchemmethod.com These calculated frequencies can be scaled to improve agreement with experimental data and aid in the assignment of vibrational modes. chemmethod.com For example, specific vibrational modes like N-H stretching and C=O bending in a pyridine derivative were compared with experimental data to validate the computational results. chemmethod.com

NMR chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These calculations can help in the interpretation of experimental ¹H and ¹³C NMR spectra and in the structural elucidation of new compounds. mdpi.com

The correlation between simulated and experimental spectra is generally good, providing confidence in the computational models. psu.eduresearchgate.net Discrepancies can often be attributed to factors such as solvent effects, which can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM), or explicit solvent molecules in more complex simulations. researchgate.net

Table 2: Simulated vs. Experimental Spectroscopic Data for Styrylpyridine Derivatives

| Spectroscopic Technique | Simulated Parameter | Experimental Observable | Correlation and Insights |

| UV-Vis Absorption Spectroscopy | Excitation energies, oscillator strengths (TD-DFT). frontiersin.orgresearchgate.net | λmax, molar absorptivity. psu.edunih.gov | Assignment of electronic transitions (e.g., π-π, n-π), understanding solvatochromism, and identifying different protomers or isomers. frontiersin.orgpsu.edunih.gov |

| Infrared (IR) Spectroscopy | Vibrational frequencies, IR intensities. mdpi.comchemmethod.com | Wavenumbers of vibrational modes. nih.gov | Assignment of characteristic functional group vibrations, validation of calculated geometries. mdpi.comchemmethod.com |

| NMR Spectroscopy | Isotropic shielding constants (GIAO). mdpi.com | Chemical shifts (δ). mdpi.comnih.gov | Structural confirmation, assignment of proton and carbon signals, understanding electronic environment of nuclei. mdpi.com |

Theoretical Determination of Protonation Sites and Acidity Constants

Theoretical methods are invaluable for identifying the most likely protonation sites in molecules with multiple basic centers, such as 3-styrylpyridine, and for calculating their acidity constants (pKa). The pyridine nitrogen is a primary site for protonation in 3-StPy.

Computational studies can determine the relative energies of the different possible protonated forms (protomers) to identify the most stable one. This is often done by calculating the proton affinity or the gas-phase basicity of each potential protonation site. In solution, the effect of the solvent is crucial and can be accounted for using implicit solvent models like the Conductor-like Screening Model (COSMO). mdpi.com

A comprehensive theoretical study on the protonation of 3-substituted pyridines using the semi-empirical AM1 method with the COSMO solvent model has been carried out to calculate their acidity constants. mdpi.com The calculated pKa values were generally in good agreement with experimental data. mdpi.com For more complex systems, such as 3-styryl derivatives of aza-coumarin dyes, DFT calculations have been used to support the assignment of different protomers based on their distinct absorption spectra. frontiersin.orgnih.gov For one such derivative, theoretical analysis helped to show that protonation could occur at both a dialkylamino group and the heterocyclic nitrogen. nih.gov

The amphoteric nature of related heterocyclic systems like pyrazoles means they are prone to protonation or deprotonation depending on the medium, which significantly alters the ring's nucleophilicity. mdpi.com The nature and position of substituents can also influence the basicity of the pyridine ring. mdpi.com

Molecular Dynamics Simulations for Host-Guest Complexation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules and their interactions over time. For 3-styrylpyridine and its derivatives, MD simulations can provide detailed insights into processes like host-guest complexation and other intermolecular interactions that are difficult to probe experimentally. frontiersin.orgresearchgate.net

MD simulations have been successfully employed to investigate the binding of 3-styryl derivatives of aza-coumarin dyes with the macrocyclic host cucurbit mdpi.comuril (CB7). frontiersin.orgnih.govresearchgate.net These simulations can reveal the preferred binding mode, the orientation of the guest molecule within the host cavity, and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions) that stabilize the complex. nih.govacs.org

For example, MD simulations of a 3-styryl aza-coumarin derivative (SAC3) with CB7 showed that the non-protonated form is stabilized by a hydrogen bond network with the solvent, while the protonated form has its aza-coumarin fragment immersed in the non-polar part of the macrocycle. frontiersin.orgnih.gov These simulations, combined with free energy calculations like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can provide quantitative estimates of the binding affinity. nih.gov

Furthermore, MD simulations can be used to study the influence of the host on the properties of the guest. In the case of the SAC dyes, the presence of CB7 was found to induce a change in the preferred protonation site of the dye, a phenomenon that was corroborated by the MD simulations. frontiersin.orgnih.govresearchgate.net The simulations can also shed light on the dynamics of the host-guest complex, such as the rotational correlation times of the guest within the host, which can be compared with experimental data from techniques like ESR spectroscopy. acs.org

Beyond host-guest systems, MD simulations can be used to study the aggregation of 3-styrylpyridine molecules in solution or the interactions at an interface, such as the adsorption of pyridine-based corrosion inhibitors on a metal surface. mdpi.com

Coordination Chemistry and Metal Complexes Involving 3 Styryl Pyridine

3-Styryl-pyridine as a Ligand in Transition Metal Coordination Compounds

As a ligand, this compound coordinates to transition metal ions primarily through the nitrogen atom of its pyridine (B92270) ring. The styryl group, with its extended π-system, can influence the electronic properties of the resulting complex. The ability of the styryl moiety to undergo cis-trans photoisomerization is a key feature that can be exploited to modulate the properties of the metal complex.

Synthetic Approaches and Structural Characterization of Metal Complexes

The synthesis of transition metal complexes incorporating this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be varied to obtain complexes with different coordination numbers and geometries. For instance, octahedral complexes of iron(II) can be prepared by reacting an iron(II) salt with a stoichiometric amount of this compound and other ancillary ligands.

Structural characterization of these complexes is crucial to understanding their properties. Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms, including bond lengths and angles between the metal center and the this compound ligand. Spectroscopic methods such as Infrared (IR) spectroscopy can confirm the coordination of the pyridine nitrogen to the metal, often observed as a shift in the C=N stretching frequency. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the ligand's environment in solution.

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Provides the precise 3D structure, including bond lengths and angles. |

| Infrared (IR) Spectroscopy | Confirms coordination of the pyridine nitrogen to the metal center. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the structure and environment of the ligand in solution. |

| UV-Visible Spectroscopy | Investigates the electronic transitions within the complex. |

Ligand Field Effects and Electronic Interactions within this compound Metal Complexes

The electronic properties of the styryl group can modulate this ligand field. The extended π-conjugation of the styryl moiety can participate in π-backbonding, where electron density from the metal's d-orbitals is donated into the ligand's π*-orbitals. This interaction can strengthen the metal-ligand bond and influence the energy of the d-orbitals. The trans isomer of this compound, being more planar, is expected to have a more extended π-system and thus may exert a slightly different ligand field effect compared to the non-planar cis isomer.

Photophysical Properties of this compound Metal Complexes

The photophysical properties of transition metal complexes are largely dictated by their electronic structure. Complexes of this compound with metals like ruthenium(II) and iridium(III) are of particular interest due to their potential applications in areas such as light-emitting devices and photosensitizers.

Metal-to-Ligand Charge Transfer (MLCT) and Intraligand Charge Transfer (ILCT) Phenomena

Upon absorption of light, electrons in these complexes can be promoted to higher energy levels. Two important types of electronic transitions are Metal-to-Ligand Charge Transfer (MLCT) and Intraligand Charge Transfer (ILCT).

In an MLCT transition, an electron is excited from a metal-centered d-orbital to a ligand-based π*-orbital. researchgate.net This process is common in complexes with π-acceptor ligands like pyridine. researchgate.net The energy of the MLCT transition is sensitive to the nature of both the metal and the ligand.

An ILCT transition, on the other hand, involves the excitation of an electron from one part of the ligand to another. In this compound complexes, this could involve a transition from the styryl group to the pyridine ring or vice versa. The presence of both the pyridine and styryl moieties within the same ligand allows for the possibility of observing such transitions. The relative energies of the MLCT and ILCT states can be influenced by the specific metal ion and the solvent environment. In some ruthenium(II) complexes containing styrylbenzene units, the lowest-energy absorption band has been described as having both MLCT and ILCT character. rsc.org

Spin-Crossover (SCO) Phenomena in this compound Containing Coordination Frameworks

Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. nih.gov This switching is accompanied by changes in magnetic and optical properties. For iron(II) (a d6 ion) in an octahedral geometry, the LS state is diamagnetic (S=0), while the HS state is paramagnetic (S=2). frontiersin.org

Ligand-Driven Light-Induced Spin Change (LD-LISC) Mechanisms

A particularly interesting application of photoisomerizable ligands like this compound is in achieving Ligand-Driven Light-Induced Spin Change (LD-LISC). nih.gov In this mechanism, the spin state of the metal center is controlled by the photochemical isomerization of the ligand.

The principle of LD-LISC relies on the fact that the two photoisomers of the ligand (e.g., trans- and cis-3-Styryl-pyridine) exert different ligand field strengths on the metal ion. Typically, the more planar trans isomer creates a stronger ligand field than the sterically hindered, non-planar cis isomer. If the complex with the trans ligand is in a low-spin state (or undergoes a thermal spin transition), while the complex with the cis ligand remains in a high-spin state, then photoisomerization from trans to cis can trigger a low-spin to high-spin conversion of the metal center. Conversely, photoisomerization from cis to trans can induce a high-spin to low-spin transition. This allows for the reversible switching of the magnetic properties of the material using light. While this effect has been demonstrated in complexes with the related 4-styrylpyridine (B85998) ligand, the principles are applicable to this compound systems. nih.gov The primary step in LD-LISC is the photochemical reaction on the ligand, which in turn modulates the ligand field strength at the metal center, leading to the spin state switching. nih.gov

Development of Photo-responsive Spin-Crossover Systems

The integration of photo-responsive ligands into metal complexes has paved the way for materials whose magnetic properties can be controlled by light. A significant area of this research focuses on the development of spin-crossover (SCO) systems, where a metal center can be switched between a low-spin (LS) and a high-spin (HS) state. The use of ligands that undergo photochemical transformations, such as cis-trans isomerization, can induce this spin state change in the coordinated metal ion, a phenomenon known as Ligand-Driven Light-Induced Spin Change (LD-LISC). chemicalpapers.comresearchgate.net

Pioneering work in this field has identified styrylpyridine derivatives as promising candidates for inducing the LD-LISC effect in iron(II) complexes. nih.govacs.org The fundamental principle relies on the distinct ligand field strengths exerted by the trans and cis isomers of the styrylpyridine ligand. The photoisomerization of the ligand, triggered by light of a specific wavelength, alters the coordination environment around the iron(II) center, thereby favoring a change in its spin state. chemicalpapers.comrsc.org

A key strategy in designing such systems involves creating an iron(II) complex where the species with the trans-styrylpyridine ligand exhibits a thermally induced spin crossover. nih.gov This ensures that the system is sensitive to subtle changes in the ligand field. In contrast, the complex with the cis-styrylpyridine ligand is designed to remain in the high-spin state regardless of temperature. nih.govacs.org Consequently, the light-induced trans-to-cis isomerization of the styrylpyridine ligand can effectively switch the iron(II) center from a low-spin to a high-spin state at a constant temperature. nih.gov

One of the seminal examples of this approach is the iron(II) complex, Fe(Stpy)₄(NCBPh₃)₂ , where 'Stpy' represents 4-styrylpyridine. nih.gov In this system, the complex with the trans-4-styrylpyridine ligand, denoted as C(t), undergoes a thermal spin crossover from a high-spin state to a low-spin state at approximately 190 K. nih.gov Conversely, the complex formed with cis-4-styrylpyridine, C(c), remains in the high-spin state across all temperatures. nih.gov Researchers successfully demonstrated that by irradiating the complex embedded in a cellulose acetate matrix at 140 K, the photoisomerization of the 4-styrylpyridine ligand from trans to cis could be induced, leading to a corresponding change in the spin state of the iron(II) ion, as confirmed by UV-vis absorption measurements. nih.gov

Further advancements have led to the observation of the LD-LISC effect at room temperature. rsc.org For instance, the iron(II) compound Fe(t-msbpy)₂(NCS)₂ , where 't-msbpy' is 4-methyl-4′-trans-styryl-2,2′-bipyridine, was initially in a nearly diamagnetic low-spin state (S=0) in a solution of acetonitrile. rsc.org Upon irradiation with 334 nm light, the trans-to-cis isomerization of the styryl substituent was observed through UV-Vis spectrometry. This photochemical change in the ligand structure resulted in a significant portion of the iron(II) ions converting to the high-spin state (S=2). rsc.org

The development of these photo-responsive spin-crossover systems based on styrylpyridine ligands represents a significant step towards the creation of molecular-level photomagnetic materials and devices.

| Compound | Metal Center | Ligand(s) | Spin Transition | Trigger | Temperature | Reference |

| Fe(Stpy)₄(NCBPh₃)₂ | Fe(II) | 4-styrylpyridine (Stpy), NCBPh₃⁻ | HS to LS | Thermal | ~190 K | nih.gov |

| Fe(Stpy)₄(NCBPh₃)₂ | Fe(II) | 4-styrylpyridine (Stpy), NCBPh₃⁻ | LS to HS | Light (Photoisomerization) | 140 K | nih.gov |

| Fe(t-msbpy)₂(NCS)₂ | Fe(II) | 4-methyl-4′-trans-styryl-2,2′-bipyridine (t-msbpy), NCS⁻ | LS to HS | Light (Photoisomerization) | Room Temperature | rsc.org |

Academic Applications of this compound Metal Complexes (Excluding Biomedical)

Beyond the realm of biomedical research, metal complexes of 3-styrylpyridine and its derivatives have garnered interest in various academic fields, primarily due to their versatile coordination behavior and intriguing photophysical and catalytic properties. These applications often fall into the domains of materials science and catalysis.

In the field of materials science, a significant area of academic inquiry involves the development of coordination polymers (CPs) and metal-organic frameworks (MOFs) with luminescent properties. While specific examples utilizing 3-styrylpyridine are emerging, the broader class of pyridine-based ligands serves as a strong indicator of the potential applications. For instance, coordination polymers based on pyridine-containing ligands have been shown to exhibit fluorescence, making them suitable for applications in chemical sensing. rsc.org The introduction of functional groups, such as the styryl moiety, can further tune the electronic and photophysical properties of these materials. Research on coordination polymers constructed from ligands containing pyridine and imidazole linkers has demonstrated their potential as fluorescent probes for the highly sensitive and selective detection of certain ions and small molecules. rsc.org

Another significant area of academic application for pyridine-based metal complexes is in catalysis. Transition metal complexes are widely employed as catalysts in a variety of organic transformations. researchgate.netarkat-usa.orgmdpi.com The pyridine motif is a common feature in ligands used to modulate the reactivity of the metal center. While specific catalytic applications of 3-styrylpyridine metal complexes are a developing area of research, the established catalytic activity of related pyridine-containing complexes provides a strong foundation for future investigations. For example, metal complexes with substituted pyridine ligands have been utilized in reactions such as the heterocyclization of acetylenes with nitriles and the oligomerization of vinylpyridines. researchgate.netarkat-usa.org The electronic properties of the styryl group in 3-styrylpyridine can be expected to influence the catalytic activity of its metal complexes, opening avenues for new catalytic applications.

The synthesis and structural characterization of metal complexes with functionalized pyridine ligands, including those with amino or other substituents, is a continuous area of academic research. researchgate.net These fundamental studies are crucial for understanding the coordination chemistry and paving the way for the rational design of new materials with desired properties.

| Application Area | Type of Compound | Key Features & Potential Uses | Related Ligands |

| Luminescent Materials | Coordination Polymers | Fluorescence, Chemical Sensing | Pyridine-dicarboxylic acids, Pyridine/imidazole linkers |

| Catalysis | Transition Metal Complexes | Catalysis of organic reactions (e.g., heterocyclization, oligomerization) | Vinylpyridines, Substituted pyridines |

| Fundamental Coordination Chemistry | Mononuclear and Polynuclear Complexes | Understanding structure-property relationships | 3-aminopyridine |

Advanced Research Directions and Applications of 3 Styryl Pyridine

Supramolecular Chemistry and Host-Guest Interactions with 3-Styryl-pyridine Derivatives.